molecular formula C12H21N3O B13330712 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile

3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile

Cat. No.: B13330712
M. Wt: 223.31 g/mol
InChI Key: OLOIVBRVWCTWTF-UHFFFAOYSA-N
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Description

3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The unique structure of this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile typically involves multicomponent reactions (MCRs), which are efficient and economical methods for creating complex molecules from simple starting materials . One common approach is the reaction of 4-isopentylpiperazine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as tetrahydrofuran (THF), at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale MCRs using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Comparison: 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile stands out due to its unique nitrile group, which provides distinct reactivity and versatility in chemical synthesis. Compared to similar piperazine derivatives, it offers a broader range of applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

3-[4-(3-methylbutyl)piperazin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C12H21N3O/c1-11(2)4-6-14-7-9-15(10-8-14)12(16)3-5-13/h11H,3-4,6-10H2,1-2H3

InChI Key

OLOIVBRVWCTWTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCN(CC1)C(=O)CC#N

Origin of Product

United States

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